molecular formula C14H18ClNO3S B5563945 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide

5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide

Cat. No. B5563945
M. Wt: 315.8 g/mol
InChI Key: QUPWUMUEEHFWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide” is a complex organic molecule. It contains a spirocyclic system (1,9-dioxaspiro[5.5]undecane), a thiophene ring, a carboxamide group, and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic system, thiophene ring, and carboxamide group would each contribute to the overall structure. The presence of the chlorine atom could also influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles, and the chlorine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Spiro compounds, including those related to 5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide, have been the subject of extensive research due to their complex chemical structures and potential for various applications. Research has focused on the synthesis and stereochemistry of cyclic compounds, such as the preparation and configurational assignment of diastereomeric 2,4-dioxaspiro[5.5]undec-8-enes (Bruns, Conrad, & Steigel, 1979). Additionally, the synthesis of chiral spiroacetals from carbohydrates has been explored, showcasing the diverse synthetic routes available for creating spiro compounds with specific chirality and functional groups (Martín, Salazar, & Suárez, 1995).

Applications in Material Science and Catalysis

Spiro compounds have also been investigated for their potential applications in material science and as catalysts. The unique structure of these compounds can impart specific properties to materials or enhance catalytic processes. For example, the mixed organic monomers of isophthaloyl dichloride and 3,3′,5,5′-biphenyl tetraacyl chloride were used to prepare polyamide thin film composite membranes for seawater desalination, demonstrating the potential of spiro compounds in enhancing both water flux and salt rejection (Zhao et al., 2017).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, investigating its potential uses, and determining its safety profile .

properties

IUPAC Name

5-chloro-N-(1,9-dioxaspiro[5.5]undecan-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3S/c15-12-2-1-11(20-12)13(17)16-10-3-6-19-14(9-10)4-7-18-8-5-14/h1-2,10H,3-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPWUMUEEHFWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCOCC2)CC1NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-1,9-dioxaspiro[5.5]undec-4-ylthiophene-2-carboxamide

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